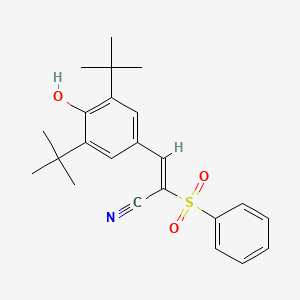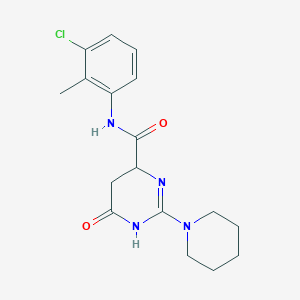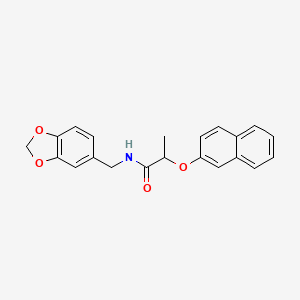
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile
Vue d'ensemble
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DBPASA is a synthetic compound that belongs to the family of phenolic antioxidants. It is widely used in the field of polymer chemistry as a stabilizer to prevent the degradation of plastic materials caused by exposure to UV light, heat, and oxygen. DBPASA has also gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Mécanisme D'action
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile exerts its neuroprotective effects through several mechanisms. It has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile also inhibits the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to modulate the activity of certain signaling pathways involved in neuronal survival and growth.
Biochemical and Physiological Effects:
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a number of biochemical and physiological effects in various cell and animal models. These include:
- Protection against oxidative stress-induced cell damage
- Inhibition of neuroinflammation
- Promotion of neuronal survival and growth
- Improvement of cognitive function
- Reduction of amyloid beta accumulation in the brain
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments. It is stable, soluble in organic solvents, and has low toxicity. However, it also has some limitations, such as poor water solubility and limited bioavailability. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in vivo.
Orientations Futures
There are several potential future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile. These include:
- Investigation of the potential therapeutic applications of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease
- Development of more efficient synthesis methods for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile
- Exploration of the pharmacokinetics and pharmacodynamics of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in vivo
- Evaluation of the safety and toxicity of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in animal models
- Investigation of the potential synergistic effects of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile with other neuroprotective compounds.
Applications De Recherche Scientifique
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its antioxidant and neuroprotective properties. In vitro studies have shown that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile can scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms involved in oxidative stress-induced cell damage. Furthermore, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to protect neuronal cells from apoptosis and reduce inflammation in the brain.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-22(2,3)19-13-16(14-20(21(19)25)23(4,5)6)12-18(15-24)28(26,27)17-10-8-7-9-11-17/h7-14,25H,1-6H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQJGQOUWKUOW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyrazinyl)propanamide](/img/structure/B4693121.png)
![N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide](/img/structure/B4693129.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4693151.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4693162.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)

![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4693203.png)